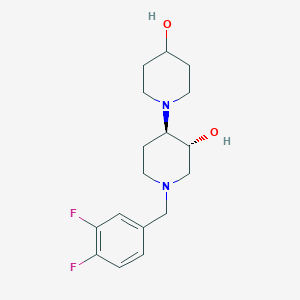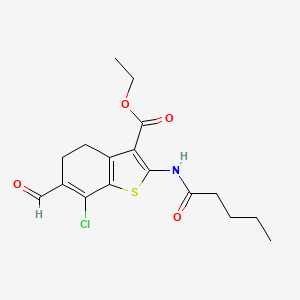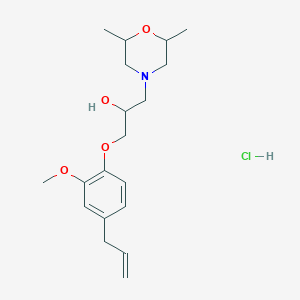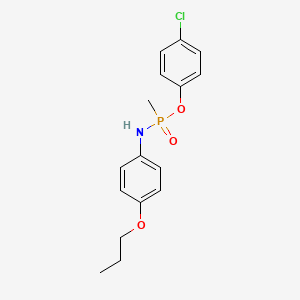![molecular formula C17H22N2O B5223223 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CYM5442 and has been shown to have a wide range of potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular pathways. CYM5442 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. CYM5442 has also been shown to inhibit the activation of the NF-kB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. CYM5442 has been shown to increase the expression of antioxidant and detoxification enzymes, which can help protect cells from oxidative stress and other harmful agents. CYM5442 has also been shown to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a neuroprotective agent. CYM5442 has been shown to protect cells from oxidative stress and other harmful agents, which can help prevent cell death and tissue damage. However, one of the limitations of using CYM5442 in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate the mechanism of action of CYM5442, particularly its effects on cellular pathways involved in inflammation and cell survival. Another potential direction is to investigate the potential use of CYM5442 in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research could be conducted to optimize the synthesis method of CYM5442 and improve its solubility in water, which could make it more useful in lab experiments.
Métodos De Síntesis
The synthesis of 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of cyclooctylamine with isatin in the presence of acetic acid. The reaction leads to the formation of the intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of CYM5442 and has been used in various research studies.
Aplicaciones Científicas De Investigación
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of CYM5442 is in the field of neuroscience, where it has been shown to have potential as a neuroprotective agent. CYM5442 has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
IUPAC Name |
3-(cyclooctyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17-15(14-10-6-7-11-16(14)19-17)12-18-13-8-4-2-1-3-5-9-13/h6-7,10-13,19-20H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQHPNAULUECGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![N-[2-(2,3,6-trimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5223170.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)

![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5223198.png)


![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)
